![molecular formula C19H12N2O3S B2740629 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1234813-33-2](/img/structure/B2740629.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide” is a compound that has been synthesized in the field of medicinal chemistry . It is part of the benzothiazole family of compounds, which have been found to have significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide” can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving “N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide” include its synthesis from substituted 2-amino benzothiazoles and N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Antibacterial Agents
The compound has been synthesized as a potential antibacterial agent . These compounds were screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .
Anticancer Activity
Benzothiazole and quinoline are key heterocyclic molecules prevalent in many bioactive compounds as well as in synthetic drugs . Quinazoline derivatives have a therapeutic potential as anti-invasive agents with potential activity in early and advanced solid tumors, metastatic bone disease, and leukemia .
Antifungal Activity
Some benzothiazole derivatives have shown strong antifungal activity .
Anti-Inflammatory Activity
Benzothiazole derivatives have been reported to have anti-inflammatory properties .
Antidiabetic Activity
Quinazoline derivatives, which are related to benzothiazole, have been reported to have antidiabetic properties .
Anticonvulsant Activity
Benzothiazole derivatives have been reported to have anticonvulsant properties .
Antihypertensive Activity
Benzothiazole derivatives have been reported to have antihypertensive properties .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide, also known as N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-pyran-5-carboxamide, is Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this bacterium, making it a potential candidate for anti-tubercular therapy .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it affects the pathways related to the survival and proliferation of mycobacterium tuberculosis
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-6-oxopyran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-17-9-8-13(11-24-17)18(23)20-14-5-3-4-12(10-14)19-21-15-6-1-2-7-16(15)25-19/h1-11H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGFPEFBOXFVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=COC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide |
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